[(1S,1'S,3'R,4R,4'R,5R,5'R,6'R,10'S,12'S,16'R,18'S,21'R)-2-hydroxy-1,4',6',12',17',17'-hexamethyl-18'-[(2S,3R,4S,5R)-3,4,5-trihydroxyoxan-2-yl]oxyspiro[3,6-dioxabicyclo[3.1.0]hexane-4,8'-9-oxahexacyclo[11.9.0.01,21.04,12.05,10.016,21]docos-13-ene]-3'-yl] acetate
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Overview
Description
Cimicifugoside is a triterpenoid saponin compound isolated from the rhizomes of the Cimicifuga foetida plant . It is known for its medicinal properties and has been traditionally used in Chinese medicine to treat various ailments such as headaches, tooth pain, and sore throats . The compound has gained attention in recent years due to its potential therapeutic effects, particularly in cancer treatment .
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of Cimicifugoside involves the extraction of the compound from the rhizomes of Cimicifuga foetida. The extraction process typically includes the use of solvents such as methanol or ethanol to isolate the active phytochemicals . The crude extract is then purified using chromatographic techniques to obtain Cimicifugoside in its pure form .
Industrial Production Methods: Industrial production of Cimicifugoside follows similar extraction and purification processes but on a larger scale. The rhizomes are harvested and processed to extract the compound using industrial-grade solvents and large-scale chromatography systems . The purified compound is then formulated into various pharmaceutical products for medicinal use.
Chemical Reactions Analysis
Types of Reactions: Cimicifugoside undergoes various chemical reactions, including oxidation, reduction, and substitution reactions . These reactions are essential for modifying the compound’s structure to enhance its therapeutic properties or to study its behavior under different conditions.
Common Reagents and Conditions: Common reagents used in the reactions involving Cimicifugoside include oxidizing agents like hydrogen peroxide and reducing agents such as sodium borohydride . The reactions are typically carried out under controlled conditions, including specific temperatures and pH levels, to ensure the desired outcomes.
Major Products Formed: The major products formed from the reactions of Cimicifugoside depend on the type of reaction and the reagents used. For example, oxidation reactions may result in the formation of hydroxylated derivatives, while reduction reactions can lead to the formation of reduced triterpenoid saponins .
Scientific Research Applications
Cimicifugoside has a wide range of scientific research applications, particularly in the fields of chemistry, biology, medicine, and industry. In chemistry, it is used to study the behavior of triterpenoid saponins and their interactions with other compounds . In biology, Cimicifugoside is investigated for its potential effects on cellular processes and its ability to modulate various signaling pathways .
In medicine, Cimicifugoside has shown promise as a potential therapeutic agent for cancer treatment. Studies have demonstrated its ability to inhibit the IκB kinase alpha (IKK1/alpha) protein, which plays a crucial role in the nuclear factor kappa light chain enhancer of activated B cells (NF-κB) pathway . This inhibition can potentially suppress the growth of cancer cells and reduce inflammation .
Mechanism of Action
The mechanism of action of Cimicifugoside involves its interaction with specific molecular targets and pathways. One of the primary targets is the IκB kinase alpha (IKK1/alpha) protein . Cimicifugoside binds to the activation loop of IKK1/alpha, stabilizing the interaction through hydrogen bonds and hydrophobic interactions . This binding inhibits the protein’s activity, leading to the suppression of the NF-κB pathway . The NF-κB pathway is involved in various cellular processes, including inflammation and cell proliferation, making Cimicifugoside a potential therapeutic agent for conditions related to these processes .
Comparison with Similar Compounds
Cimicifugoside is unique among triterpenoid saponins due to its specific molecular structure and its ability to inhibit IKK1/alpha . Similar compounds include other triterpenoid saponins such as Formononetin and Cimigenol . While these compounds also exhibit therapeutic properties, Cimicifugoside’s high affinity for IKK1/alpha and its ability to stabilize the interaction through hydrogen bonds and hydrophobic interactions make it particularly effective in inhibiting the NF-κB pathway .
Properties
IUPAC Name |
[(1S,1'S,3'R,4R,4'R,5R,5'R,6'R,10'S,12'S,16'R,18'S,21'R)-2-hydroxy-1,4',6',12',17',17'-hexamethyl-18'-[(2S,3R,4S,5R)-3,4,5-trihydroxyoxan-2-yl]oxyspiro[3,6-dioxabicyclo[3.1.0]hexane-4,8'-9-oxahexacyclo[11.9.0.01,21.04,12.05,10.016,21]docos-13-ene]-3'-yl] acetate |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C37H54O11/c1-17-12-37(29-34(7,47-29)30(42)48-37)46-20-13-32(5)22-9-8-21-31(3,4)23(45-28-27(41)26(40)19(39)15-43-28)10-11-35(21)16-36(22,35)14-24(44-18(2)38)33(32,6)25(17)20/h9,17,19-21,23-30,39-42H,8,10-16H2,1-7H3/t17-,19-,20+,21+,23+,24-,25+,26+,27-,28+,29-,30?,32+,33-,34+,35-,36+,37-/m1/s1 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
XUJMHSCMPCZWOV-LAQQPNPASA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1CC2(C3C(O3)(C(O2)O)C)OC4C1C5(C(CC67CC68CCC(C(C8CC=C7C5(C4)C)(C)C)OC9C(C(C(CO9)O)O)O)OC(=O)C)C |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C[C@@H]1C[C@@]2([C@H]3[C@](O3)(C(O2)O)C)O[C@@H]4[C@H]1[C@]5([C@@H](C[C@@]67C[C@@]68CC[C@@H](C([C@@H]8CC=C7[C@@]5(C4)C)(C)C)O[C@H]9[C@@H]([C@H]([C@@H](CO9)O)O)O)OC(=O)C)C |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C37H54O11 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
674.8 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
66176-93-0 |
Source
|
Record name | Cimicifugoside | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=66176-93-0 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
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